molecular formula C19H19F3N4O2S B2658338 N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1040648-57-4

N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2658338
CAS No.: 1040648-57-4
M. Wt: 424.44
InChI Key: BCPIXGZRLZUNLP-UHFFFAOYSA-N
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Description

N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound featuring a trifluoromethyl group, a pyridazine ring, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding . The pyridazine ring may participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Pyridazines: Compounds with similar structures but different substituents on the pyridazine ring.

    Cyclopropanecarboxamides: Compounds with variations in the amide or cyclopropane moieties.

Uniqueness

N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is unique due to the combination of its trifluoromethyl group, pyridazine ring, and cyclopropane carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[6-[4-oxo-4-[4-(trifluoromethyl)anilino]butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2S/c20-19(21,22)13-5-7-14(8-6-13)23-16(27)2-1-11-29-17-10-9-15(25-26-17)24-18(28)12-3-4-12/h5-10,12H,1-4,11H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPIXGZRLZUNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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